

Ethoxysilatrane: A Comprehensive Toxicological Profile

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Compound of Interest

Compound Name: Ethoxysilatrane

Cat. No.: B1217619

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxysilatrane, an organosilicon compound belonging to the silatrane family, has garnered interest for its unique chemical structure and biological activities. This technical guide provides a comprehensive overview of the current toxicological data available for **ethoxysilatrane**.

While data is not exhaustive, existing studies on acute toxicity, irritation potential, and mutagenicity suggest a low toxicity profile. This document summarizes key toxicological endpoints, details relevant experimental methodologies based on established guidelines, and identifies areas where further research is needed to complete a thorough safety assessment. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the potential applications and safety considerations of **ethoxysilatrane**.

Introduction

Silatranes are a class of tricyclic organosilicon compounds characterized by a pentacoordinated silicon atom with a transannular dative bond between the silicon and nitrogen atoms. This unique structure imparts distinct physicochemical and biological properties.

Ethoxysilatrane, specifically, has been investigated for various potential applications. Understanding its toxicological profile is paramount for any further development and safe handling. This guide synthesizes the available toxicological data for **ethoxysilatrane** and related compounds, providing a foundational resource for safety and risk assessment.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance following a single, short-term exposure. For **ethoxysilatrane**, the available data from oral, dermal, and inhalation routes suggest low acute toxicity.

Quantitative Data on Acute Toxicity

The following table summarizes the available quantitative data on the acute toxicity of **ethoxysilatrane** and a related organosilicon compound.

Endpoint	Value	Species	Route of Administration	Reference Guideline
LD50	> 2,000 mg/kg bw	Rat (female)	Oral	OECD 423
Skin Irritation	No irritation	Rabbit	Dermal	OECD 404
Eye Irritation	No irritation	Rabbit	Dermal	OECD 405
LC50 (related compound: ethoxy(trimethyl) silane)	> 20.57 mg/L air	Rat (male/female)	Inhalation	OECD 436

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in the air that kills 50% of the test animals during the observation period.

Experimental Protocols for Acute Toxicity Testing

The methodologies for the key acute toxicity studies are based on internationally recognized OECD guidelines.

This method involves the administration of the test substance in a stepwise procedure using a small number of animals at each step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The outcome of the initial dose determines the subsequent dosing, allowing for the classification of the substance's toxicity.

- **Test Animals:** Typically, young adult female rats are used.
- **Administration:** The substance is administered orally by gavage in a single dose.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the observation period.

This test evaluates the potential of a substance to cause irritation or corrosion to the skin.

- **Test Animals:** Albino rabbits are typically used.
- **Application:** A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch for a specified duration (usually 4 hours).
- **Observation:** The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

This test assesses the potential of a substance to cause irritation or damage to the eye.

- **Test Animals:** Albino rabbits are commonly used.
- **Application:** A small amount of the test substance is instilled into the conjunctival sac of one eye of each animal.
- **Observation:** The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific intervals (e.g., 1, 24, 48, and 72 hours).

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. The available data for **ethoxysilatrane** from a bacterial reverse mutation assay is negative.

Quantitative Data on Genotoxicity

Assay	Result	Test System	Metabolic Activation	Reference Guideline
Bacterial Reverse Mutation (Ames Test)	Negative	Salmonella typhimurium	With and without S9	OECD 471

Experimental Protocol for Genotoxicity Testing

The Ames test uses several strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid). The test evaluates the ability of a substance to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.

- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537).
- Procedure: The test substance, bacterial strains, and (in some plates) a metabolic activation system (S9 fraction from rat liver) are combined and plated on a minimal agar medium.
- Evaluation: After incubation, the number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control plates. A significant increase in revertant colonies indicates a mutagenic potential.

Repeated Dose Toxicity, Carcinogenicity, and Reproductive and Developmental Toxicity

Currently, there is a lack of publicly available data on the chronic toxicity, carcinogenicity, and reproductive and developmental toxicity of **ethoxysilatrane**. Standardized testing according to OECD guidelines would be necessary to fully characterize the toxicological profile in these areas.

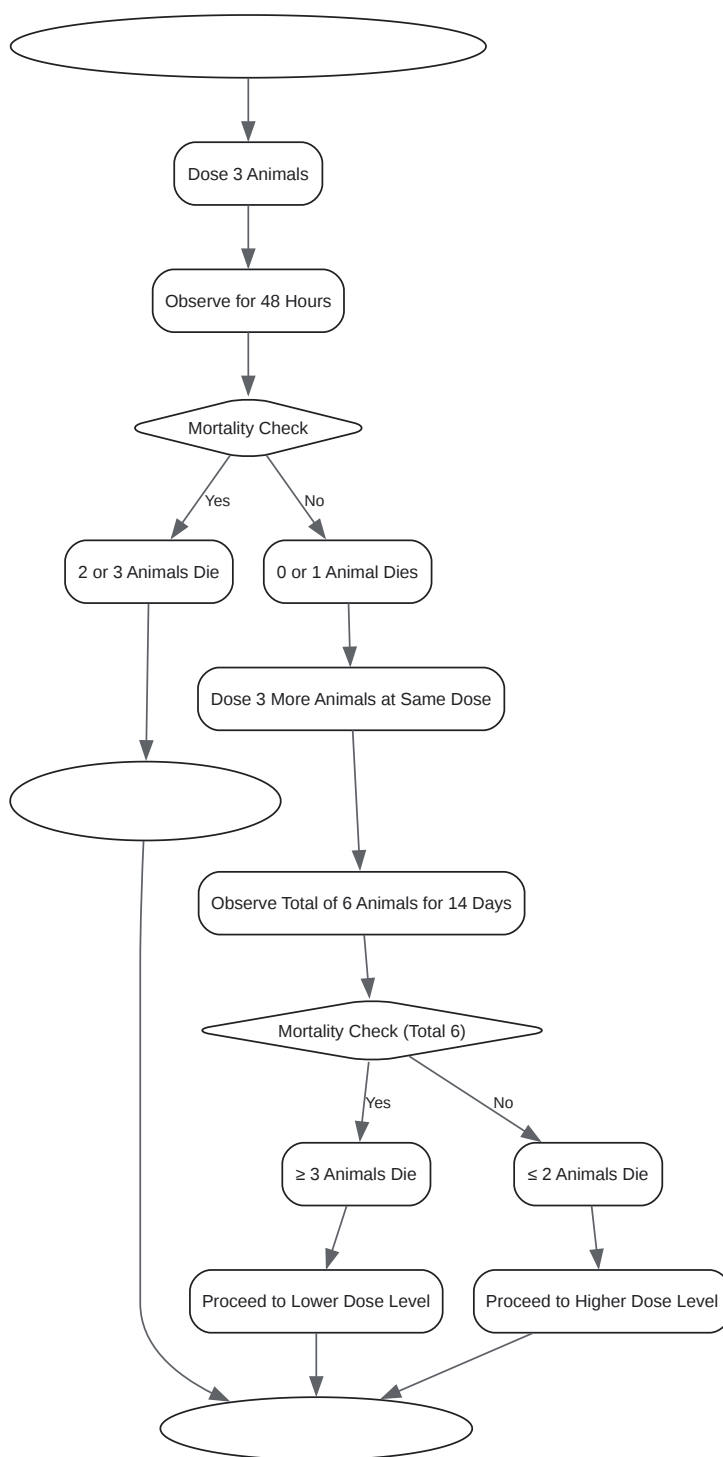
Mechanism of Action

While the toxicological mechanisms of **ethoxysilatrane** are not well-defined, one study has elucidated its mechanism of action in a non-toxic context. Intraperitoneal administration of 1-

ethoxysilatrane in rats was found to have a hypocholesterolemic effect. This was attributed to the inhibition of cholesterol biosynthesis through the inactivation of the rate-limiting enzyme, 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. The study indicated that this inactivation occurs via an indirect mechanism.

Visualizations

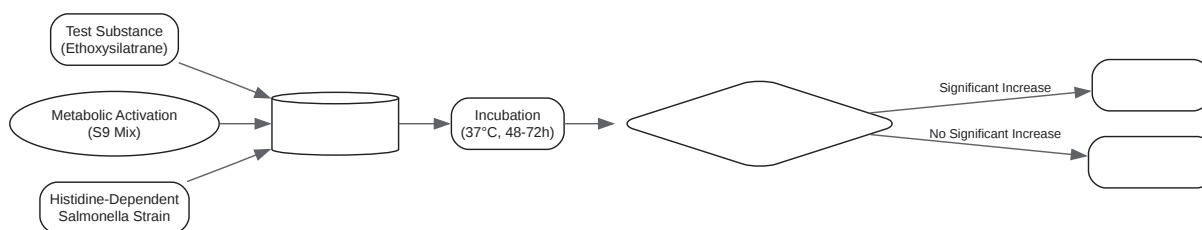
Experimental Workflow for Acute Oral Toxicity Testing (OECD 423)



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Caption: Workflow for the OECD 423 Acute Toxic Class Method.

Logical Relationship in the Ames Test



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Caption: Logical flow of the Ames test for mutagenicity.

Conclusion

Based on the currently available toxicological data, **ethoxysilatrane** exhibits a low order of acute toxicity via the oral route and is not a skin or eye irritant. Furthermore, it did not show mutagenic potential in the Ames test. While this initial profile is favorable, a comprehensive safety assessment requires further investigation into repeated dose toxicity, carcinogenicity, and reproductive and developmental effects. The information and experimental frameworks provided in this guide serve as a valuable resource for directing future toxicological studies and for making informed decisions regarding the potential applications and handling of **ethoxysilatrane**. It is recommended that any further development of this compound be accompanied by a thorough toxicological evaluation following established international guidelines.

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